molecular formula C9H18O2S B8339189 Ethyl 2-(isopropylthio)-2-methylpropionate

Ethyl 2-(isopropylthio)-2-methylpropionate

Cat. No.: B8339189
M. Wt: 190.31 g/mol
InChI Key: ZVESOFDKBWQQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isopropylthio)-2-methylpropionate is a useful research compound. Its molecular formula is C9H18O2S and its molecular weight is 190.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 2-methyl-2-propan-2-ylsulfanylpropanoate

InChI

InChI=1S/C9H18O2S/c1-6-11-8(10)9(4,5)12-7(2)3/h7H,6H2,1-5H3

InChI Key

ZVESOFDKBWQQCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,1,1,3,3,3-hexamethyldisilazane (10.4 mL, 48 mmol) in tetrahydrofuran is cooled to 0° C., treated with a 2.04 M solution of n-butyllithium in tetrahydrofuran (22.6 mL, 46 mmol), stirred at 0° C. for 30 minutes, treated dropwise with ethyl 2-(isopropylthio)propionate (7.6 g, 42 mmol), stirred at 0° C. for 1 hour, treated with methyl iodide, stirred at room temperature for 22 hours, and poured into an ice-water mixture (100 g) containing 10 mL of 6 N hydrochloric acid. The resultant aqueous mixture is extracted with ether. The combined organic extracts are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a brown liquid. Vacuum distillation of the brown liquid gives the title product as a liquid (6.8 g) which is identified by NMR spectral analysis.
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10.4 mL
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0 (± 1) mol
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solution
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0 (± 1) mol
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22.6 mL
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7.6 g
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[Compound]
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ice water
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100 g
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10 mL
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Synthesis routes and methods II

Procedure details

Ethyl 2-bromoisobutyrate (100 g, 0.513 mole), 2-propanethiol (42.95 g, 0.564 mole), potassium hydroxide (36.0 g, 0.564 mole), ethyl alcohol (200 g) were combined and reaction mixture was refluxed for three hours prior to quenching. Crude yield: 74.7%, distilled yield: 61.7%.
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100 g
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reactant
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42.95 g
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36 g
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200 g
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solvent
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.